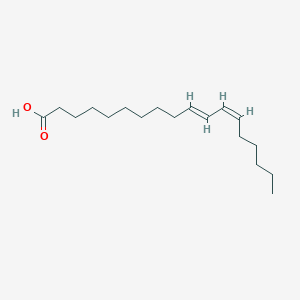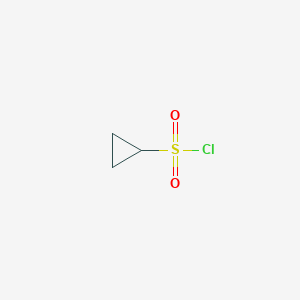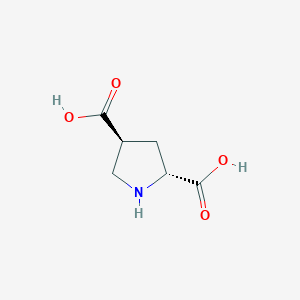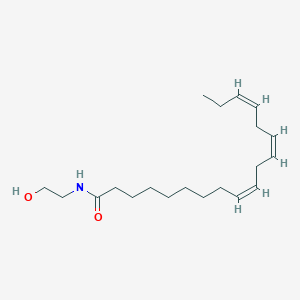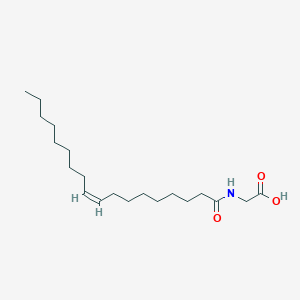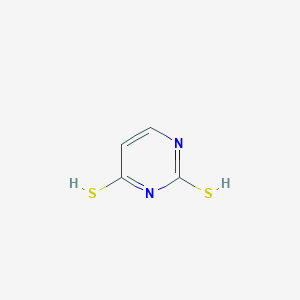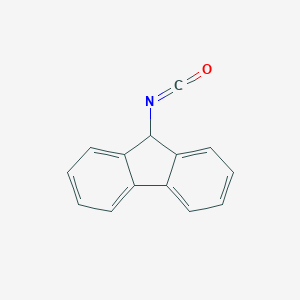
9H-Fluoren-9-yl isocyanate
Descripción general
Descripción
9H-Fluoren-9-yl isocyanate is a chemical compound with the molecular formula C14H9NO . It is also known by other names such as 9-isocyanato-9H-fluorene and 9H-Fluorene, 9-isocyanato- . The molecular weight of this compound is 207.23 g/mol .
Molecular Structure Analysis
The molecular structure of 9H-Fluoren-9-yl isocyanate is characterized by a fluorene core with an isocyanate functional group attached . The InChI string for this compound isInChI=1S/C14H9NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H . Physical And Chemical Properties Analysis
9H-Fluoren-9-yl isocyanate has a molecular weight of 207.23 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 29.4 Ų .Aplicaciones Científicas De Investigación
Application in Analytical Chemistry
Summary of the Application
9H-Fluoren-9-yl isocyanate is used as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . This allows for the separation and analysis of complex mixtures of amines.
Methods of Application
In HPLC, amines are often derivatized to enhance their detectability and improve their chromatographic properties. The amines are reacted with 9H-Fluoren-9-yl isocyanate to form urea derivatives, which can then be separated and detected using HPLC.
Results or Outcomes
The use of 9H-Fluoren-9-yl isocyanate for the derivatization of amines improves the sensitivity and selectivity of HPLC analysis. This allows for the detection and quantification of amines even at very low concentrations.
Application in Peptide Synthesis
Summary of the Application
9H-Fluoren-9-yl isocyanate is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis . This is a method used to produce peptides and proteins.
Methods of Application
In solid-phase peptide synthesis, the amino group of an amino acid is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is added by reacting the amino acid with 9H-Fluoren-9-yl isocyanate. The resulting Fmoc-amino acid can then be used in peptide synthesis.
Results or Outcomes
The use of Fmoc-amino acids in peptide synthesis allows for the production of peptides with a specific sequence of amino acids. This is crucial in the study of proteins and in the development of drugs.
Application in Food and Drug Industry
Summary of the Application
9H-Fluoren-9-yl isocyanate can be used in the food and drug industry . Although the specific applications are not detailed, it’s possible that it could be used in the synthesis of certain food additives or pharmaceuticals.
Methods of Application
The methods of application in the food and drug industry would likely involve chemical synthesis, where 9H-Fluoren-9-yl isocyanate is used as a reagent to produce other compounds.
Results or Outcomes
The outcomes of these applications would depend on the specific compounds being synthesized. However, the use of 9H-Fluoren-9-yl isocyanate could potentially improve the efficiency of these synthesis processes.
Application in Oligonucleotide Synthesis
Summary of the Application
9H-Fluoren-9-yl isocyanate is used in oligonucleotide synthesis . Oligonucleotides are short DNA or RNA molecules that have applications in research, genetic testing, and forensic analysis.
Methods of Application
In oligonucleotide synthesis, 9H-Fluoren-9-yl isocyanate could be used to protect the amino group of the nucleotide during the synthesis process. This would prevent unwanted reactions and ensure the correct sequence of nucleotides.
Results or Outcomes
The use of 9H-Fluoren-9-yl isocyanate in oligonucleotide synthesis can improve the efficiency and accuracy of the synthesis process. This can result in higher yields of the desired oligonucleotide.
Application in Laboratory Chemicals
Summary of the Application
9H-Fluoren-9-yl isocyanate is used as a laboratory chemical . It can be used in various chemical reactions as a reagent or intermediate.
Methods of Application
The methods of application in the laboratory would likely involve chemical synthesis, where 9H-Fluoren-9-yl isocyanate is used as a reagent to produce other compounds.
Results or Outcomes
Application in Biocidal Products
Summary of the Application
9H-Fluoren-9-yl isocyanate can be used in the production of biocidal products . These are products that control harmful or unwanted organisms through biological means.
Safety And Hazards
Propiedades
IUPAC Name |
9-isocyanato-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUDVRDYVSFUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394896 | |
| Record name | 9H-Fluoren-9-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluoren-9-yl isocyanate | |
CAS RN |
131056-82-1 | |
| Record name | 9H-Fluoren-9-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Fluoren-9-yl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



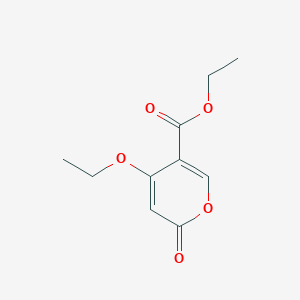
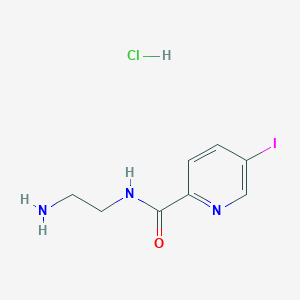
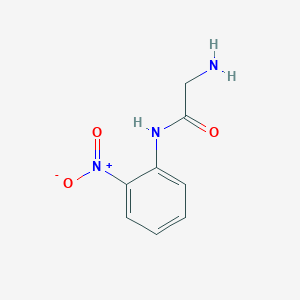
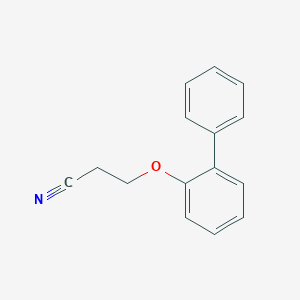
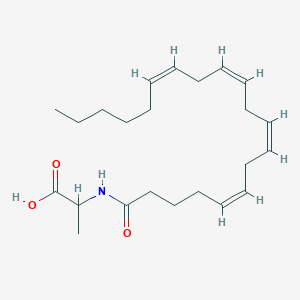
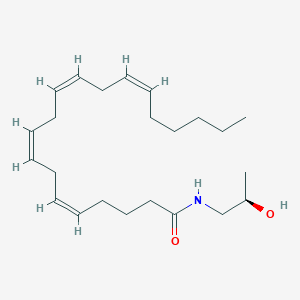
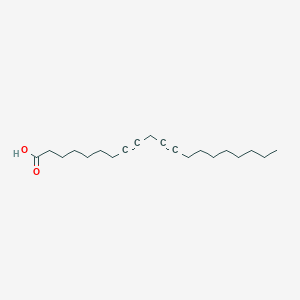
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
